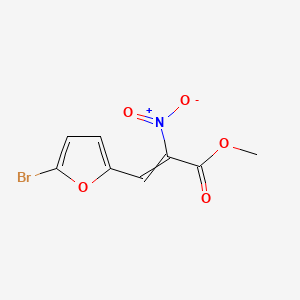
alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate is a chemical compound with the molecular formula C10H15NO4S. It is a derivative of benzyl alcohol, where the hydroxyl group is substituted with a sulfate group, and the benzyl ring is substituted with a methylaminoethyl group. This compound is known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate typically involves the reaction of benzyl alcohol with methylamine and ethylene oxide, followed by sulfonation with sulfuric acid. The reaction conditions include:
Temperature: The reaction is usually carried out at a temperature range of 50-70°C.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Solvents: Solvents like methanol or ethanol are often employed to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process includes:
Reactant Mixing: Continuous mixing of benzyl alcohol, methylamine, and ethylene oxide.
Sulfonation: Addition of sulfuric acid to the reaction mixture under controlled temperature and pressure.
Purification: The product is purified through distillation or crystallization to remove impurities and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation Products: Benzyl ketones or benzyl carboxylic acids.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Halogenated benzyl compounds.
Wissenschaftliche Forschungsanwendungen
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism of action of alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in neurotransmission and metabolic pathways.
Pathways: It modulates the activity of enzymes such as monoamine oxidase and acetylcholinesterase, affecting neurotransmitter levels and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ephedrine: A similar compound with a methylamino group and hydroxyl group on the benzyl ring.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological properties.
Oxilofrine: A compound with a hydroxyl group and methylamino group, used as a stimulant.
Uniqueness
Alpha-(1-(Methylamino)ethyl)benzyl alcohol hydrogen sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific industrial and research applications where sulfate functionality is required.
Eigenschaften
CAS-Nummer |
73986-87-5 |
|---|---|
Molekularformel |
C10H17NO5S |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;sulfuric acid |
InChI |
InChI=1S/C10H15NO.H2O4S/c1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h3-8,10-12H,1-2H3;(H2,1,2,3,4)/t8-,10-;/m0./s1 |
InChI-Schlüssel |
XVPDSDYVNYOVMP-GNAZCLTHSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)





![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)


![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)


